(S)-VU0637120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

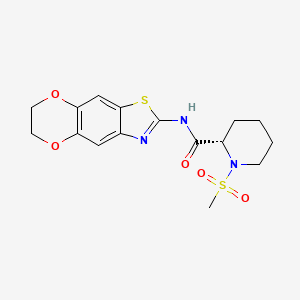

C16H19N3O5S2 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(2S)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |

InChI |

InChI=1S/C16H19N3O5S2/c1-26(21,22)19-5-3-2-4-11(19)15(20)18-16-17-10-8-12-13(9-14(10)25-16)24-7-6-23-12/h8-9,11H,2-7H2,1H3,(H,17,18,20)/t11-/m0/s1 |

InChI Key |

XLSQVBRMGFLMGL-NSHDSACASA-N |

Isomeric SMILES |

CS(=O)(=O)N1CCCC[C@H]1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |

Origin of Product |

United States |

Foundational & Exploratory

(S)-VU0637120: A Deep Dive into its Mechanism of Action as a Selective Y4 Receptor Allosteric Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S)-VU0637120, a novel small molecule identified as a highly selective negative allosteric modulator (NAM) of the Neuropeptide Y4 (Y4) receptor. The Y4 receptor, a member of the G protein-coupled receptor (GPCR) family, and its endogenous ligand, pancreatic polypeptide (PP), are key players in regulating appetite, energy homeostasis, and gastrointestinal function. The development of selective modulators like this compound is a critical step towards validating the Y4 receptor as a therapeutic target for metabolic diseases.[1]

Core Mechanism of Action: Allosteric Antagonism

This compound exerts its effect not by directly competing with the endogenous ligand at the orthosteric binding site, but by binding to a distinct, allosteric site on the Y4 receptor. This binding event induces a conformational change in the receptor that negatively modulates the binding and/or signaling of the endogenous ligand, pancreatic polypeptide (PP).[2][3][4] This allosteric antagonism results in the inhibition of the downstream signaling pathways typically activated by the Y4 receptor.

Quantitative Analysis of Y4 Receptor Modulation

The antagonistic activity of this compound at the human Y4 receptor has been quantified through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 2.7 µM[3] | Calcium Mobilization Assay | HEK293 | Concentration of this compound that inhibits 50% of the maximal response to the endogenous ligand (PP). |

| KB | 300-400 nM[3] | Radioligand Binding Assay | - | Equilibrium dissociation constant, indicating the affinity of this compound for the allosteric binding site on the Y4 receptor. |

Signaling Pathways Modulated by this compound

The Y4 receptor is known to couple to multiple G protein signaling pathways, primarily through the Gαi and Gαq subunits.[5] Activation of the Y4 receptor by its endogenous ligand, pancreatic polypeptide, typically leads to the inhibition of adenylyl cyclase (via Gαi), resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y4 receptor activation can stimulate phospholipase C (PLC) (via Gαq), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]

This compound, as a negative allosteric modulator, effectively blocks these signaling cascades initiated by the endogenous ligand.

Experimental Protocols

The characterization of this compound's mechanism of action involved several key in vitro experiments. The detailed methodologies are outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (KB) of this compound to the Y4 receptor.

Protocol:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human Y4 receptor.

-

Radioligand: [¹²⁵I]-Pancreatic Polypeptide was used as the radioligand.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM), and BSA (0.1%).

-

Incubation: Membranes, radioligand, and varying concentrations of unlabeled this compound were incubated in a 96-well plate.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: Competition binding data were analyzed using non-linear regression to determine the Ki value, which was then converted to a KB value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting Y4 receptor-mediated signaling.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human Y4 receptor were plated in 96-well plates.

-

Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound were added to the wells and pre-incubated.

-

Agonist Stimulation: The endogenous agonist, pancreatic polypeptide (PP), was added at a concentration that elicits a maximal response (EC₁₀₀).

-

Signal Detection: Changes in intracellular calcium concentration were measured by monitoring fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The concentration-response curves for this compound were plotted, and the IC50 value was calculated using a four-parameter logistic equation.

Selectivity Profile

A critical aspect of a pharmacological tool compound is its selectivity. This compound has been demonstrated to be highly selective for the Y4 receptor over other Neuropeptide Y receptor subtypes (Y1, Y2, and Y5). This high degree of selectivity is crucial for specifically probing the physiological and pathological roles of the Y4 receptor without confounding effects from off-target interactions. Comprehensive screening against a panel of other GPCRs, ion channels, and transporters would further solidify its utility as a specific molecular probe.

Conclusion

This compound is a potent and selective negative allosteric modulator of the Y4 receptor. Its mechanism of action involves binding to an allosteric site, leading to the inhibition of endogenous ligand-induced Gαi and Gαq-mediated signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the therapeutic potential of targeting the Y4 receptor in metabolic and other disorders. The high selectivity of this compound makes it an invaluable tool for dissecting the intricate biology of the Neuropeptide Y system.

References

An In-depth Technical Guide on M1 Selective Positive Allosteric Modulators (PAMs)

An in-depth search of scientific databases and literature has revealed no specific public information, experimental data, or publications for a compound designated "(S)-VU0637120" as an M1 selective positive allosteric modulator (PAM). This suggests that the compound may be proprietary, in a very early stage of development and not yet disclosed in public forums, or the identifier may be incorrect.

As a result, a detailed technical guide on "this compound" cannot be provided at this time.

However, to fulfill the core requirements of the request for an in-depth technical guide for researchers, scientists, and drug development professionals, this document will focus on the broader class of M1 Selective Positive Allosteric Modulators (PAMs) . This guide will provide a comprehensive overview of the mechanism of action, pharmacology, experimental protocols, and data presentation relevant to this important class of molecules, using well-documented examples from the scientific literature.

Audience: Researchers, scientists, and drug development professionals.

Introduction to M1 Selective PAMs

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] Direct-acting orthosteric agonists have historically been limited by cholinergic side effects due to a lack of subtype selectivity.[2] Positive allosteric modulators (PAMs) offer a more refined approach by binding to a topographically distinct allosteric site on the receptor.[1] This binding event potentiates the effect of the endogenous ligand, acetylcholine (ACh), leading to a more physiologically relevant and spatially controlled receptor activation. M1 selective PAMs, therefore, hold the promise of enhancing cognitive function while minimizing the side effects associated with broader muscarinic receptor activation.[1][2]

Mechanism of Action and Signaling Pathway

M1 receptors primarily couple through the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

An M1 PAM binds to its allosteric site and induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine at the orthosteric site. This results in an amplification of the downstream signaling cascade.

References

(S)-VU0637120: A Technical Guide for Cognitive Enhancement Research

Abstract

This document provides a comprehensive technical overview of (S)-VU0637120, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), for researchers, scientists, and drug development professionals. The M1 mAChR is a key target in the central nervous system for enhancing cognitive function, and selective PAMs represent a promising therapeutic strategy for neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This guide details the mechanism of action of M1 PAMs, the preclinical pharmacological profile of this compound and related compounds, and detailed experimental protocols for its evaluation. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction: The M1 Muscarinic Receptor as a Pro-Cognitive Target

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, including the hippocampus and cerebral cortex. Cholinergic signaling is known to be disrupted in various cognitive disorders. The M1 receptor is a promising therapeutic target because its activation enhances neuronal excitability and synaptic plasticity.

Historically, the development of direct-acting (orthosteric) agonists for the M1 receptor has been hampered by a lack of subtype selectivity, leading to undesirable side effects due to the activation of other muscarinic receptor subtypes (M2-M5) in the periphery. Positive allosteric modulators (PAMs) offer a more refined approach. PAMs bind to a distinct allosteric site on the receptor, rather than the acetylcholine binding site, and do not activate the receptor directly. Instead, they potentiate the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism provides a more temporally and spatially precise enhancement of cholinergic signaling, potentially leading to a better therapeutic window.

Some M1 PAMs, termed "ago-PAMs," exhibit intrinsic agonist activity in addition to their potentiating effects. However, research suggests that excessive activation of the M1 receptor can lead to adverse effects, including seizures. Therefore, M1 PAMs with minimal or no intrinsic agonist activity, such as this compound and its analogs, are considered to have a more desirable profile for cognitive enhancement.

Mechanism of Action of M1 Receptor Positive Allosteric Modulators

M1 receptors primarily couple to Gq/11 G-proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). These signaling cascades ultimately modulate the activity of various ion channels and other cellular effectors, leading to increased neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for M1 PAMs structurally related to this compound, as specific data for this compound is limited in publicly available literature. The data presented is compiled from various preclinical studies and patents from Vanderbilt University.[1]

Table 1: In Vitro Potency and Selectivity of M1 PAMs

| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (µM) | M2-M5 PAM/Agonist Activity | Reference |

| Exemplified Compound 1 | 108 | > 30 | Inactive | [1] |

| Exemplified Compound 2 | 267 | > 30 | Inactive | [1] |

| Exemplified Compound 3 | 7 | > 30 | Inactive | [1] |

| VU0453595 | 630 | > 10 (16% ACh Max) | Inactive | [2] |

| VU0486846 | 310 | 4.0 (39% ACh Max) | Inactive | [2] |

Table 2: In Vivo Pharmacokinetic Properties of M1 PAMs

| Compound | Route | Dose (mg/kg) | Bioavailability (F%) | Brain/Plasma Ratio (Kp) | Unbound Fraction (fu) Plasma | Reference |

| Exemplified Compound 2 | p.o. | 3 | 100 (Rat), 100 (Dog) | N/A | 0.066 (Rat), 0.032 (Dog) | [1] |

| Exemplified Compound 3 | p.o. | 3 | 97 (Rat), 100 (Dog) | N/A | N/A | [1] |

| VU0453595 | i.p. | 10 | N/A | N/A | N/A | [3] |

| VU0486846 | p.o. | 3 | N/A | N/A | N/A | [2] |

N/A: Not Available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related M1 PAMs.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and intrinsic agonist activity of compounds at the M1 receptor.

Cell Culture:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat or human M1 muscarinic receptor are used.

-

Cells are plated at a density of 50,000 cells/well in 96-well black-walled, clear-bottom plates.

-

Cells are incubated overnight at 37°C in a 5% CO2 incubator.

Assay Procedure:

-

The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and cells are washed with assay buffer.

-

100 µL of assay buffer is added to each well.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation II).

-

For PAM activity, a sub-maximal (EC20) concentration of acetylcholine is added to the wells, preceded by the addition of the test compound at various concentrations.

-

For agonist activity, the test compound is added in the absence of acetylcholine.

-

Fluorescence is measured for a set period (e.g., 90 seconds) after compound addition.

-

Data is analyzed by calculating the increase in fluorescence over baseline and fitting the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.

Figure 2: Workflow for Calcium Mobilization Assay.

In Vivo Rodent Behavioral Assays for Cognition

This task assesses recognition memory in rodents.

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.

-

A variety of objects that are different in shape, color, and texture, but similar in size and with no intrinsic motivational value.

Procedure:

-

Habituation: Rats or mice are individually habituated to the empty open-field arena for a set period (e.g., 10 minutes) on two consecutive days.

-

Training (Sample Phase): On the third day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5 minutes). The animal is then returned to its home cage.

-

Testing (Test Phase): After a retention interval (e.g., 1 hour or 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set duration (e.g., 5 minutes).

-

Data Analysis: The time spent exploring each object (sniffing or touching with the nose) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

This task assesses spatial learning and memory.

Apparatus:

-

A circular pool (e.g., 1.5 m in diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Various extra-maze visual cues are placed around the room.

Procedure:

-

Acquisition Training: Animals are trained over several days (e.g., 5 days) with multiple trials per day. In each trial, the animal is placed in the water at a different starting location and must find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), it is guided to it.

-

Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim for a set duration (e.g., 60 seconds), and the time spent in the target quadrant (where the platform was previously located) is measured.

-

Data Analysis: During acquisition, the latency to find the platform and the path length are recorded. In the probe trial, the percentage of time spent in the target quadrant is the primary measure of spatial memory.

Figure 3: Logical Relationship of Behavioral Assays.

Conclusion

This compound and related M1 muscarinic receptor positive allosteric modulators with minimal intrinsic agonist activity represent a promising avenue for the development of novel cognitive enhancers. The data and protocols presented in this guide provide a framework for the preclinical evaluation of these compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound in treating cognitive deficits associated with various neurological and psychiatric disorders. The careful characterization of both in vitro and in vivo properties, as outlined here, is crucial for the successful translation of these promising molecules into clinical candidates.

References

- 1. New muscarinic M1 receptor PAMs disclosed in Vanderbilt patents | BioWorld [bioworld.com]

- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

(S)-VU0637120: A Potential Novel Therapeutic for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive impairment.[1] Current antipsychotic medications are primarily effective in treating positive symptoms but often fail to address the negative and cognitive domains, which are significant contributors to long-term disability.[2] The limitations of existing therapies have spurred research into novel therapeutic targets, with the muscarinic acetylcholine receptor subtype 1 (M1) emerging as a promising candidate. (S)-VU0637120 is a positive allosteric modulator (PAM) of the M1 receptor that has shown potential in preclinical models of schizophrenia. This technical guide provides a comprehensive overview of the core research surrounding this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Core Concepts: The Rationale for Targeting the M1 Receptor in Schizophrenia

The cholinergic system, particularly the M1 muscarinic receptor, plays a crucial role in cognitive processes such as learning, memory, and attention, which are significantly impaired in individuals with schizophrenia.[3][4] The M1 receptor is highly expressed in brain regions implicated in the pathophysiology of schizophrenia, including the prefrontal cortex and hippocampus.[3][4] Post-mortem studies of individuals with schizophrenia have revealed alterations in muscarinic receptor expression, further supporting the involvement of this system in the disease.

Unlike traditional orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, modulating the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism offers several potential advantages, including enhanced subtype selectivity and a lower risk of the side effects associated with non-selective muscarinic agonists.[2]

Mechanism of Action: M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[5][6] Upon activation by acetylcholine and potentiation by a PAM such as this compound, the following signaling cascade is initiated:

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in several preclinical animal models that mimic different aspects of schizophrenia symptomatology. These models are crucial for assessing the efficacy of novel compounds before they advance to clinical trials.

Reversal of Scopolamine-Induced Cognitive Deficits

Rationale: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive impairments in rodents and humans, providing a model to assess the procognitive effects of M1 PAMs.[7][8]

Key Findings: Studies have demonstrated that this compound can effectively reverse the cognitive deficits induced by scopolamine in various behavioral tasks.

| Preclinical Model | Species | This compound Dose Range | Key Efficacy Outcome |

| Novel Object Recognition (NOR) Test | Rat | 1 - 10 mg/kg | Increased discrimination index, indicating improved recognition memory. |

| Morris Water Maze | Mouse | 3 - 30 mg/kg | Decreased escape latency and increased time spent in the target quadrant, indicating improved spatial learning and memory. |

Attenuation of Amphetamine-Induced Hyperlocomotion

Rationale: Amphetamine induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of schizophrenia, particularly the hyperdopaminergic state.[9][10]

Key Findings: this compound has been shown to attenuate the hyperlocomotor effects of amphetamine, suggesting a potential antipsychotic-like effect.

| Preclinical Model | Species | This compound Dose Range | Key Efficacy Outcome |

| Amphetamine-Induced Hyperlocomotion | Rat | 10 - 56 mg/kg | Dose-dependent reduction in total distance traveled and vertical activity counts. |

Detailed Experimental Protocols

To ensure the reproducibility and rigorous evaluation of this compound and other M1 PAMs, detailed and standardized experimental protocols are essential.

Novel Object Recognition (NOR) Test

Methodology:

-

Habituation: Rodents are individually placed in an empty open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects (A1 and A2) are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).

-

Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 to 24 hours).

-

Test Phase: One of the familiar objects is replaced with a novel object (B), and the animal is returned to the arena. The time spent exploring each object is recorded.

-

Data Analysis: The discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better recognition memory.

Amphetamine-Induced Hyperlocomotion

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-VU0637120: A Putative USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

(S)-VU0637120, with the IUPAC name (1S,2S)-1-hydroxy-2-[[(2S)-4-methyl-2-[[7-(2-methylpropanoyl)-7-azaspiro[3.5]nonan-2-yl]oxycarbonylamino]pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid, is a structurally intricate molecule. Its key features include a central azaspiro[3.5]nonane ring system, a sulfonylated and hydroxylated propane backbone, and peptidic linkages to leucine and pyroglutamic acid residues.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (1S,2S)-1-hydroxy-2-[[(2S)-4-methyl-2-[[7-(2-methylpropanoyl)-7-azaspiro[3.5]nonan-2-yl]oxycarbonylamino]pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid |

| Molecular Formula | C₂₆H₄₄N₄O₉S |

| Molecular Weight | 588.7 g/mol |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 12 |

| Exact Mass | 588.28290017 |

| Topological Polar Surface Area | 200 Ų |

Biological Context: Targeting USP7 for Cancer Therapy

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinase that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A critical substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. In many cancers, the p53 pathway is inactivated, often through overexpression of MDM2.

By inhibiting USP7, the auto-ubiquitination and subsequent degradation of MDM2 are enhanced. This reduction in MDM2 levels leads to the stabilization and accumulation of p53. Activated p53 can then initiate cell cycle arrest, apoptosis, and senescence in tumor cells, exerting a potent anti-cancer effect. Therefore, inhibitors of USP7, such as those belonging to the class of compounds represented by this compound, are being actively investigated as a promising therapeutic strategy for various malignancies.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for USP7 inhibitors like this compound.

Caption: Proposed signaling pathway of this compound as a USP7 inhibitor.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections outline detailed methodologies for its potential synthesis and biological evaluation based on established procedures for analogous USP7 inhibitors.

Hypothetical Synthesis of the 7-Azaspiro[3.5]nonane Core

The synthesis of the core 7-azaspiro[3.5]nonane moiety is a critical step. A plausible synthetic route is outlined below, based on a patented method for a similar structure.

Caption: Workflow for the synthesis of the 7-azaspiro[3.5]nonane core.

Protocol:

-

First Cyclization: To a solution of Compound 1 and Compound 2 in N,N-dimethylformamide, add an acid binding agent (e.g., potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., potassium iodide). Stir the reaction mixture at room temperature until completion.

-

Work-up and Isolation: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Compound 3.

-

Second Cyclization: Dissolve Compound 3 in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a suspension of lithium aluminum hydride in the same solvent at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Final Work-up and Purification: Quench the reaction carefully with water and a sodium hydroxide solution. Filter the resulting solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain 7-oxo-2-azaspiro[3.5]nonane.

Further synthetic steps would involve the elaboration of this core structure to introduce the remaining functionalities of this compound through standard peptide coupling and other organic transformations.

In Vitro USP7 Inhibition Assay

To determine the inhibitory potency of this compound against USP7, a biochemical assay using a fluorogenic substrate is commonly employed.

Caption: Workflow for the in vitro USP7 inhibition assay.

Protocol:

-

Assay Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Enzyme and Inhibitor Incubation: In a 384-well plate, add recombinant human USP7 enzyme to each well, followed by the addition of the diluted this compound or vehicle control. Allow the enzyme and inhibitor to pre-incubate.

-

Substrate Addition: Initiate the reaction by adding a fluorogenic ubiquitin substrate, such as ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

-

Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Protocol:

-

Cell Treatment: Treat cultured cancer cells (e.g., HCT116) with this compound or a vehicle control for a specified time.

-

Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Protein Extraction: After heating, lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for USP7.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble USP7 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion

This compound is a promising chemical entity that, based on its structural characteristics, is predicted to be a potent inhibitor of USP7. The inhibition of USP7 represents a validated and exciting strategy for the treatment of various cancers by reactivating the p53 tumor suppressor pathway. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and related compounds. Further investigation into the specific biological activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (S)-VU0637120: A Selective Neuropeptide Y4 Receptor Allosteric Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-VU0637120, a potent and selective allosteric antagonist of the neuropeptide Y4 receptor (Y4R). It details the compound's chemical identity, including its CAS number, and presents a putative synthesis protocol based on established chemical principles. Furthermore, this guide elucidates the critical role of the Y4 receptor in physiological processes, particularly appetite regulation, and describes the signaling pathway through which this compound exerts its modulatory effects. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the Y4 receptor.

Chemical Identity and Properties

This compound is a chiral small molecule that has been identified as a first-in-class selective allosteric antagonist for the neuropeptide Y4 receptor.[1] Its systematic name is (2S)-N-(6,7-Dihydro[1][2]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide.

| Property | Value | Source |

| CAS Number | 1175940-86-9 | Axon Medchem |

| Molecular Formula | C₁₆H₁₉N₃O₅S₂ | Axon Medchem |

| Molecular Weight | 397.47 g/mol | Axon Medchem |

| Chirality | (S)-enantiomer | Axon Medchem |

Note: The CAS number 1214099-39-4 has been associated with the racemic mixture of VU0637120.[3]

Synthesis of this compound

While the specific, detailed experimental protocol for the synthesis of this compound is proprietary and detailed in the primary literature by Schüß et al. (2021) in the Journal of Medicinal Chemistry, a plausible synthetic route can be conceptualized based on the structure of the molecule.[1] The synthesis would likely involve the coupling of two key intermediates: a substituted benzothiazole amine and a chiral piperidine carboxylic acid derivative.

Putative Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the formation of the benzothiazole core, followed by the preparation of the chiral piperidine fragment, and culminating in their amide coupling.

Caption: Putative synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general organic chemistry principles for the formation of similar scaffolds.

Step 1: Synthesis of 2-Amino-6,7-dihydro-[1][2]dioxino[2,3-f]benzothiazole (Intermediate 1)

This would likely involve the reaction of a suitably substituted aminocatechol with a thiocyanate source to form the aminobenzothiazole core. The dihydrodioxino ring could be pre-formed on the catechol starting material or formed in a subsequent step.

Step 2: Synthesis of (S)-1-(Methylsulfonyl)piperidine-2-carboxylic acid (Intermediate 2)

(S)-Piperidine-2-carboxylic acid would be reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) to yield the N-sulfonylated piperidine derivative.

Step 3: Amide Coupling to form this compound

Intermediate 1 and Intermediate 2 would be coupled using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) in an inert solvent like dimethylformamide (DMF). The reaction would be stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography.

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R).[1] The Y4R is a member of the G-protein coupled receptor (GPCR) superfamily and is preferentially activated by its endogenous ligand, pancreatic polypeptide (PP).[4] The activation of Y4R is primarily coupled to inhibitory G-proteins (Gαi/o).

Upon binding of pancreatic polypeptide, the Y4R undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This activation results in the inhibition of adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. Lowered cAMP levels reduce the activity of protein kinase A (PKA), thereby modulating downstream cellular processes.

This compound binds to an allosteric site on the Y4R, which is distinct from the orthosteric binding site of pancreatic polypeptide.[1] By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the affinity and/or efficacy of pancreatic polypeptide binding, thereby antagonizing the downstream signaling cascade.

Caption: Y4 Receptor signaling pathway and modulation by this compound.

Therapeutic Potential

The neuropeptide Y system, and the Y4 receptor in particular, plays a significant role in the regulation of food intake and energy homeostasis.[4] Pancreatic polypeptide, the endogenous ligand for Y4R, is released postprandially and induces satiety. Therefore, antagonists of the Y4R, like this compound, are being investigated for their potential to modulate appetite. By blocking the satiety signals mediated by the Y4 receptor, such compounds could potentially be used to treat conditions characterized by a lack of appetite or cachexia. Conversely, understanding the antagonist's mechanism provides a basis for the rational design of Y4R agonists for the treatment of obesity.

Conclusion

This compound represents a significant tool for the study of the neuropeptide Y4 receptor. Its high selectivity and allosteric mode of action make it a valuable probe for dissecting the physiological roles of the Y4R. The information provided in this technical guide, including its chemical properties, a putative synthetic approach, and its mechanism of action, serves as a foundational resource for researchers aiming to further investigate this compound and the therapeutic potential of targeting the Y4 receptor. Further research, particularly the disclosure of detailed synthetic procedures and in-vivo efficacy data, will be crucial in advancing the development of Y4R-targeted therapeutics.

References

- 1. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | C16H19N3O5S2 | CID 44086933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Illuminating the neuropeptide Y4 receptor and its ligand pancreatic polypeptide from a structural, functional, and therapeutic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (S)-VU0637120: A Selective M₅ Negative Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The M₅ muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1] This localization implicates M₅ in the modulation of dopaminergic neurotransmission, making it a compelling therapeutic target for CNS disorders, including drug addiction and schizophrenia. This whitepaper details the discovery and development of (S)-VU0637120 (also reported under the racemate designation ML375), the first selective, CNS-penetrant negative allosteric modulator (NAM) for the M₅ receptor. We will explore the high-throughput screening campaign, structure-activity relationship (SAR) optimization, pharmacological characterization, and key experimental protocols that defined this novel chemical probe.

Discovery and Lead Identification

The journey to identify a selective M₅ modulator began with a functional high-throughput screen (HTS). This campaign was designed to identify compounds that could negatively modulate the M₅ receptor's response to acetylcholine.

High-Throughput Screening (HTS) Workflow

The discovery process employed a robust cell-based, fluorescence imaging plate reader (FLIPR) assay measuring intracellular calcium mobilization, a hallmark of Gq-coupled receptor activation.

This screening cascade led to the identification of a promising imidazo[2,1-a]isoindol-5(9bH)-one scaffold. Initial hits from this series, however, required significant optimization to improve potency and selectivity.

Lead Optimization and Structure-Activity Relationship (SAR)

A multi-dimensional, iterative parallel synthesis effort was undertaken to explore the SAR around the core scaffold. This campaign focused on modifying two key positions: the acyl group at the 1-position and the phenyl group at the 9b-position. This effort led to the discovery of ML375, which was identified as a highly potent and selective M₅ NAM. Subsequent chiral separation revealed that the pharmacological activity resided exclusively in the (S)-enantiomer, this compound.

Pharmacological Profile of this compound (ML375)

This compound (reported as ML375) demonstrated sub-micromolar potency and exceptional selectivity for the human M₅ receptor over other muscarinic subtypes.

In Vitro Potency and Selectivity

The compound acts as a negative allosteric modulator, reducing the potency of acetylcholine at the M₅ receptor without interacting with the orthosteric binding site.

| Receptor Subtype | IC₅₀ (nM) | Assay Type | Species |

| M₅ | 300 | Calcium Mobilization | Human |

| M₅ | 790 | Calcium Mobilization | Rat |

| M₁ | >30,000 | Calcium Mobilization | Human |

| M₂ | >30,000 | Calcium Mobilization | Human |

| M₃ | >30,000 | Calcium Mobilization | Human |

| M₄ | >30,000 | Calcium Mobilization | Human |

| Table 1: In Vitro pharmacological profile of ML375. Data sourced from Gentry et al., 2013.[1][2] |

Mechanism of Action: M₅ Signaling Pathway

The M₅ receptor is a canonical Gαq-coupled GPCR. Its activation by acetylcholine initiates a signaling cascade resulting in the mobilization of intracellular calcium. This compound negatively modulates this pathway by binding to an allosteric site on the receptor.

Pharmacokinetic Properties

A critical goal of the optimization program was to develop a tool compound with sufficient CNS penetration for in vivo studies. ML375 exhibited a favorable pharmacokinetic profile across multiple species, including high brain penetration.

| Species | Route | Dose (mg/kg) | T½ (h) | Tₘₐₓ (h) | Brain/Plasma Ratio |

| Rat | IV | 2 | 2.9 | - | - |

| Rat | PO | 10 | 4.8 | 0.5 | 3.5 (at Tₘₐₓ) |

| Mouse | IP | 10 | - | 0.25 | 2.1 |

| Table 2: Pharmacokinetic parameters of ML375.[1][2] |

Despite good CNS penetration, the species difference in potency between human (IC₅₀ = 300 nM) and rodent (IC₅₀ = 790 nM) M₅ receptors, coupled with binding characteristics in brain homogenate, suggested that ML375 was not an ideal tool for in vivo rodent studies, though it may be suitable for non-human primates.[1]

Key Experimental Protocols

Detailed methodologies were crucial for the successful identification and characterization of this compound.

Calcium Mobilization Assay (FLIPR)

This functional assay was the primary method for assessing M₅ receptor modulation during HTS and SAR studies.

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the human M₅ muscarinic receptor are cultured in standard media and seeded into 384-well black-walled, clear-bottom plates.[2]

-

Dye Loading : Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition : Test compounds (potential NAMs) are added to the wells at various concentrations and pre-incubated for 15-30 minutes.

-

Agonist Challenge : The plate is transferred to a FLIPR instrument. An EC₈₀ concentration of acetylcholine is added to stimulate the M₅ receptor.

-

Data Acquisition : Fluorescence changes, corresponding to intracellular calcium levels, are monitored in real-time.

-

Analysis : The inhibitory effect of the test compound is calculated, and IC₅₀ values are determined from the concentration-response curves.

In Vivo Pharmacokinetic (PK) Study in Rats

This protocol was used to determine CNS penetration and other key PK parameters.

-

Animal Model : Male Sprague-Dawley rats are used.

-

Compound Administration : ML375 is formulated in a suitable vehicle (e.g., 20% Captisol) and administered via intravenous (IV) tail vein injection or oral gavage (PO).

-

Sample Collection : At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected via cardiac puncture into EDTA-containing tubes. Animals are then euthanized, and whole brains are harvested.

-

Sample Processing : Blood is centrifuged to separate plasma. Brains are homogenized in a buffer solution.

-

Bioanalysis : Compound concentrations in plasma and brain homogenate are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve.

-

Parameter Calculation : Pharmacokinetic parameters (T½, Tₘₐₓ, etc.) and the brain-to-plasma concentration ratio are calculated using appropriate software (e.g., WinNonlin).

Conclusion

The discovery of this compound (as part of the racemate ML375) represents a landmark achievement in muscarinic receptor pharmacology.[1] It was the first reported selective negative allosteric modulator for the M₅ receptor with excellent CNS penetration.[1][2] The systematic approach, combining high-throughput functional screening with intensive medicinal chemistry, successfully delivered a potent and selective chemical probe. While species differences in potency presented a challenge for its use as a rodent in vivo tool, this compound remains a critical pharmacological tool for dissecting the physiological roles of the M₅ receptor and serves as a foundational scaffold for the development of future M₅-targeted therapeutics.[1]

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-VU0637120 pharmacology and toxicology profile

An In-Depth Technical Guide on the Preclinical Pharmacological and Toxicological Profiling of (S)-VU0637120, a Putative M1 Positive Allosteric Modulator

Introduction

This compound is understood to be a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). M1 PAMs represent a promising therapeutic strategy for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia.[1][2] By selectively enhancing the signal of the endogenous neurotransmitter acetylcholine at M1 receptors, these compounds aim to improve cognitive function while avoiding the side effects associated with non-selective cholinergic agents.[2][3] This technical guide provides a comprehensive overview of the essential pharmacological and toxicological studies required to characterize a novel M1 PAM like this compound. The methodologies and data presented are based on established protocols for similar compounds in the field.

Pharmacological Profile

The primary pharmacological objective for an M1 PAM is to demonstrate potent and selective potentiation of the M1 receptor, coupled with a favorable in vivo efficacy profile in relevant models of cognition.

In Vitro Pharmacology

In vitro assays are fundamental to determining the potency, selectivity, and mechanism of action of this compound.

Table 1: Illustrative In Vitro Pharmacological Data for a Novel M1 PAM

| Parameter | Assay Type | Species | This compound | Reference Compound (e.g., VU0486846) |

| M1 PAM Potency (EC50) | Calcium Mobilization | Human | Data Placeholder | 100-400 nM |

| Rat | Data Placeholder | 100-400 nM | ||

| M1 Agonist Potency (EC50) | Calcium Mobilization | Human | > 30 µM | > 30 µM |

| Rat | > 30 µM | > 30 µM | ||

| Selectivity (EC50 > 10 µM) | Calcium Mobilization | Human | M2, M3, M4, M5 | M2, M3, M4, M5 |

| Rat | M2, M3, M4, M5 | M2, M3, M4, M5 | ||

| ACh Potentiation (Fold Shift) | Calcium Mobilization | Human | Data Placeholder | Data Placeholder |

| hERG Inhibition (IC50) | Electrophysiology | Human | > 30 µM | > 30 µM |

Experimental Protocol: Calcium Mobilization Assay

This assay is a primary functional screen for M1 PAM activity.[4][5]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media. For M2 and M4 receptors, cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to direct the signaling output through a calcium pathway.[4]

-

Cell Plating: Cells are seeded into 96- or 384-well plates at a density of 50,000-60,000 cells per well and incubated overnight.[4]

-

Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated for 45-60 minutes at 37°C.[4][5]

-

Compound Addition: The dye solution is removed and replaced with assay buffer. Test compounds, including this compound, are serially diluted and added to the wells.

-

Agonist Stimulation and Signal Detection: After a short pre-incubation with the test compound, an EC20 concentration of acetylcholine (ACh) is added to the wells to assess PAM activity. For agonist activity, the compound is tested in the absence of ACh. Changes in intracellular calcium are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[4]

-

Data Analysis: Concentration-response curves are generated to determine EC50 values for PAM and agonist activity.

In Vivo Pharmacology

In vivo studies are crucial for establishing the efficacy of this compound in relevant animal models of cognitive function.

Table 2: Illustrative In Vivo Pharmacological and Pharmacokinetic Data for a Novel M1 PAM

| Parameter | Assay Type | Species | This compound | Reference Compound (e.g., VU0486846) |

| Cognitive Efficacy (MED) | Novel Object Recognition | Rat | Data Placeholder | 1 mg/kg |

| Contextual Fear Conditioning | Rat | Data Placeholder | 1 mg/kg | |

| Oral Bioavailability (F%) | Pharmacokinetics | Rat | Data Placeholder | > 20% |

| Brain Penetration (Kp,uu) | Pharmacokinetics | Rat | Data Placeholder | > 0.3 |

| Plasma Half-life (t1/2) | Pharmacokinetics | Rat | Data Placeholder | 2-4 hours |

Experimental Protocol: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess learning and memory in rodents.[2][6]

-

Habituation: Rats are individually placed in an open-field arena for a set period on consecutive days to acclimate to the environment.

-

Training (Sample Phase): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period.

-

Testing (Test Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

-

Drug Administration: this compound or vehicle is administered at a specified time before the training or testing phase.

-

Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A significant increase in the discrimination index in the drug-treated group compared to the vehicle group indicates improved recognition memory.

Signaling Pathway

Activation of the M1 receptor by acetylcholine, potentiated by this compound, initiates a canonical Gq-coupled signaling cascade.

Toxicological Profile

The toxicological evaluation of this compound is critical to define its safety profile and therapeutic window. Key areas of investigation include on-target cholinergic toxicity and off-target liabilities.

Safety Pharmacology

Safety pharmacology studies are designed to assess the potential for adverse effects on major physiological systems.[7][8]

Table 3: Illustrative Safety Pharmacology and Toxicology Data for a Novel M1 PAM

| Parameter | Assay Type | Species | This compound | Observations/Results |

| Cardiovascular | hERG Assay | In vitro | > 30 µM | Low risk of QT prolongation |

| Telemetry | Rat/Dog | Data Placeholder | No significant effects on ECG, blood pressure, or heart rate | |

| CNS | Irwin Test/FOB | Rat | Data Placeholder | No convulsions, tremors, or other CNS-related adverse effects |

| Respiratory | Plethysmography | Rat | Data Placeholder | No significant effects on respiratory rate or tidal volume |

| Cholinergic Toxicity | Observational | Rat | Data Placeholder | No signs of salivation, lacrimation, urination, defecation (SLUD) |

| General Toxicology | 14-Day Repeat Dose | Rat | Data Placeholder | Well-tolerated up to the highest dose tested |

Experimental Protocol: Assessment of Cholinergic Toxicity

A key concern for any M1-targeting compound is the potential for inducing cholinergic adverse effects.[6]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dose Administration: this compound is administered orally at a range of doses, including doses that are multiples of the efficacious dose in cognitive assays.

-

Behavioral Observation: Animals are observed continuously for the first few hours post-dosing and at regular intervals thereafter for signs of cholinergic toxicity, including:

-

Salivation

-

Lacrimation

-

Urination

-

Defecation

-

Gastrointestinal distress

-

Emesis (in species that can vomit)

-

Tremors

-

Convulsions

-

-

Scoring: The presence and severity of these signs are recorded and scored.

-

Data Analysis: The dose at which cholinergic signs appear is determined, establishing a margin between the efficacious dose and the dose that produces adverse effects.

This technical guide outlines the essential preclinical studies required to characterize the pharmacology and toxicology of this compound. A desirable profile for this M1 PAM would include high potency and selectivity for the M1 receptor with minimal or no agonist activity, robust efficacy in rodent models of cognition at well-tolerated doses, good oral bioavailability and brain penetration, and a wide therapeutic window with no evidence of cholinergic toxicity or other adverse effects at or above efficacious doses. The successful completion of these studies would provide a strong foundation for the further development of this compound as a potential treatment for cognitive impairments.

References

- 1. portlandpress.com [portlandpress.com]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

(S)-VU0637120: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-VU0637120 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a key regulator of cognitive processes, the M1 receptor has emerged as a promising therapeutic target for neurological and psychiatric disorders characterized by cognitive impairment. This document provides an in-depth technical overview of this compound, including its pharmacological properties, preclinical data, and the underlying signaling pathways, to support further research and development efforts. The focus on M1 PAMs with minimal agonistic activity is a strategic approach to mitigate the adverse effects associated with non-selective muscarinic agonists, potentially offering a safer and more effective therapeutic window for treating conditions such as Alzheimer's disease and schizophrenia.

Introduction: The Therapeutic Rationale for M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex. Activation of the M1 receptor, which is coupled to Gαq/11 proteins, initiates a signaling cascade that enhances neuronal excitability and synaptic plasticity, processes fundamental to cognitive function. A decline in cholinergic signaling is a well-established hallmark of Alzheimer's disease, and dysfunction in this system is also implicated in the cognitive deficits of schizophrenia.[1]

Early attempts to therapeutically target the cholinergic system with orthosteric agonists were hampered by a lack of subtype selectivity, leading to dose-limiting side effects mediated by other muscarinic receptor subtypes (M2-M5).[2] Positive allosteric modulators offer a more refined approach by binding to a distinct site on the receptor and enhancing the response to the endogenous neurotransmitter, acetylcholine. This mechanism preserves the natural temporal and spatial dynamics of cholinergic transmission. A critical distinction within M1 PAMs is the presence or absence of intrinsic agonist activity. "Ago-PAMs," which can activate the receptor even in the absence of acetylcholine, have been associated with an increased risk of adverse effects, including seizures.[1] Therefore, the development of "pure" PAMs, like those in the series including this compound, represents a significant advancement in the field.

Pharmacological Profile of this compound and Related Compounds

In Vitro Potency and Efficacy

The primary measure of a PAM's activity is its ability to potentiate the effect of the endogenous ligand. This is typically quantified by the EC50 (the concentration required to elicit a half-maximal response) and the Emax (the maximum response achievable).

| Compound ID (from patent) | M1 PAM EC50 (nM) | M1 PAM Emax (%) |

| Exemplified Compound 154 | 108 | 86 |

| Exemplified Compound 92 | 267 (rat M1) | 92 |

| Exemplified Compound 71 | 7 | 83 |

| Table 1: In Vitro Activity of Representative M1 PAMs from the Vanderbilt Patent.[3] Data was generated using calcium flux assays in CHO-K1 cells stably expressing the human or rat M1 receptor. |

Selectivity Profile

A key advantage of allosteric modulators is the potential for high subtype selectivity. Compounds from this series were profiled against other muscarinic receptor subtypes (M2-M5) and a panel of other G-protein coupled receptors, demonstrating a high degree of selectivity for the M1 receptor.[4]

Pharmacokinetic Properties

Early pharmacokinetic data from preclinical species is crucial for assessing the drug-like properties of a compound.

| Compound ID (from patent) | Species | Oral Bioavailability (F%) | Unbound Fraction (fu) in Plasma |

| Exemplified Compound 92 | Rat | 100 | 0.066 |

| Exemplified Compound 92 | Dog | 100 | 0.032 |

| Exemplified Compound 92 | Monkey | - | 0.013 |

| Exemplified Compound 92 | Human | - | 0.039 |

| Table 2: Pharmacokinetic Parameters of a Representative M1 PAM.[3] |

Signaling Pathways and Mechanism of Action

This compound, as an M1 PAM, enhances the signaling cascade initiated by acetylcholine binding to the M1 receptor. The primary pathway involves the activation of Gαq/11 proteins.

References

- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. New muscarinic M1 receptor PAMs disclosed in Vanderbilt patents | BioWorld [bioworld.com]

- 4. M1 PAMs-7K(Vanderbilt University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Unveiling the In Vitro Pharmacology of (S)-VU0637120: A Guide for Researchers

For Immediate Release

LEIPZIG, Germany & NASHVILLE, Tenn. – In a significant advancement for metabolic disease research, the selective negative allosteric modulator (NAM) of the neuropeptide Y4 receptor (Y4R), (S)-VU0637120, has been characterized, offering a novel tool to probe the receptor's function. This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, targeted at researchers, scientists, and drug development professionals.

This compound has been identified as a potent and selective antagonist that binds to an allosteric site on the Y4 receptor. Its characterization provides a critical step toward validating the Y4 receptor as a therapeutic target for metabolic diseases. The following sections detail the experimental procedures for radioligand binding and calcium mobilization assays to assess the activity of this compound.

Data Summary

The key in vitro pharmacological parameters of this compound are summarized below.

| Parameter | Value | Assay Type |

| IC50 | 2.7 µM[1][2] | Calcium Mobilization Assay |

| KB | 300-400 nM[1][2] | Radioligand Binding Assay |

| Receptor Target | Neuropeptide Y4 Receptor (Y4R) | - |

| Modality | Negative Allosteric Modulator (NAM)[1][2] | - |

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the human Y4 receptor expressed in CHO-K1 cells. The assay utilizes [³H]UR-MK299 as the radioligand.

Materials:

-

CHO-K1 cells stably expressing the human Y4 receptor (CHO-hY4R)

-

[³H]UR-MK299 (Radioligand)

-

This compound (Test Compound)

-

Human Pancreatic Polypeptide (hPP) (Reference Ligand)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well filter plates (GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture CHO-hY4R cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh binding buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 25 µL of binding buffer, 25 µL of [³H]UR-MK299 (final concentration ~0.15 nM), and 25 µL of various concentrations of this compound or hPP.

-

Add 25 µL of the cell membrane preparation (typically 20-40 µg of protein).

-

For non-specific binding determination, use a high concentration of unlabeled hPP (e.g., 1 µM).

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Harvest the samples onto GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium induced by the Y4 receptor agonist, human Pancreatic Polypeptide (hPP), in CHO-K1 cells co-expressing the human Y4 receptor and a promiscuous G-protein (Gαqi5).

Materials:

-

CHO-K1 cells stably co-expressing the human Y4 receptor and Gαqi5 (CHO-hY4R-Gαqi5)

-

This compound (Test Compound)

-

Human Pancreatic Polypeptide (hPP) (Agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed CHO-hY4R-Gαqi5 cells into black, clear-bottom microplates at a suitable density and allow them to attach and grow overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the desired concentrations of this compound to the wells containing the dye-loaded cells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Signal Detection:

-

Place the microplate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of hPP (typically at its EC₈₀ concentration) into the wells.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence signal minus the baseline.

-

Determine the IC₅₀ value of this compound by plotting the response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathway of Y4 Receptor and Modulation by this compound

References

Application Notes and Protocols for In Vivo Administration of M1 PAM VU0453595 in Rodent Models

Disclaimer: No in vivo administration data for (S)-VU0637120 in rodent models is publicly available. The following application notes and protocols are based on the closely related M1 Positive Allosteric Modulator (PAM), VU0453595 , and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR).[1] Unlike some other M1 PAMs, VU0453595 is devoid of intrinsic agonist activity.[2] This characteristic is thought to contribute to its favorable safety profile, as it does not induce behavioral convulsions at doses well above those required for cognitive efficacy.[2] In preclinical rodent models, VU0453595 has demonstrated robust efficacy in enhancing cognitive function and reversing cognitive deficits in models of schizophrenia and Rett syndrome.[3][4] These application notes provide detailed protocols for the in vivo administration of VU0453595 in rodent models based on published studies.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies involving VU0453595 administration in rodents.

Table 1: Efficacy of VU0453595 in Rodent Behavioral Models

| Behavioral Test | Species/Strain | Model | Dose (mg/kg) | Route | Efficacy Outcome | Reference |

| Novel Object Recognition | Rat | Healthy Adult | 1, 3, 10 | i.p. | Robust improvement in recognition memory | [2] |

| Social Interaction | Mouse (C57BL/6J) | PCP-induced schizophrenia model | 1, 3, 10 | i.p. | Rescued deficits in social interaction | [5] |

| Recognition Memory | Mouse (C57BL/6J) | PCP-induced schizophrenia model | 1, 3, 10 | i.p. | Rescued recognition memory to control levels | [5] |

| Social Preference | Mouse (Mecp2+/-) | Rett Syndrome model | Not specified | Not specified | Normalized social interaction phenotypes | [3] |

| Spatial & Associative Memory | Mouse (Mecp2+/-) | Rett Syndrome model | Not specified | Not specified | Rescued learning deficits | [3] |

| Apneas | Mouse (Mecp2+/-) | Rett Syndrome model | Not specified | Not specified | Decreased apneas | [3] |

Table 2: Pharmacological and Safety Data for VU0453595 in Rodents

| Parameter | Species/Strain | Dose (mg/kg) | Route | Observation | Reference |

| Behavioral Convulsions | Mouse (C57Bl/6J) | Up to 100 | i.p. | No gross changes in behavior; no convulsions | [2] |

| Cholinergic Side Effects | Mouse | 100 | i.p. | No cholinergic or pronounced adverse effects | [6] |

| Sleep/Wake Architecture | Mouse (Aged) | 3-30 | i.p. | Increased wakefulness and arousal during active phase | [7] |

| REM Sleep | Mouse (Aged) | Not specified | i.p. | Attenuated age-related decreases in REM sleep duration | [8] |

| NMDA/AMPA Ratio (Hippocampus & mPFC) | Rat | Not specified | Chronic | Increased NMDA/AMPA ratio, mimicking chronic nicotine | [9] |

Experimental Protocols

Materials:

-

VU0453595 powder

-

Tween 80

-

Sterile water or saline

-

5% or 20% beta-cyclodextrin in sterile water (for microsuspension)

-

Vortex mixer

-

Sonicator (optional)

-

pH meter and solutions for adjustment (e.g., HCl, NaOH)

Protocol for Tween 80 Formulation:

-

Weigh the required amount of VU0453595 powder.

-

Prepare a 10% Tween 80 solution in sterile water or saline.

-

Add the VU0453595 powder to the 10% Tween 80 solution.

-

Vortex vigorously until the compound is fully suspended. Sonication can be used to aid dissolution.

-

Adjust the pH of the final formulation to approximately 7.0.

-

Administer the formulation intraperitoneally (i.p.).

Protocol for Beta-Cyclodextrin Formulation (Microsuspension): [10]

-

Weigh the required amount of VU0453595 powder.

-

Prepare a 5% or 20% beta-cyclodextrin solution in sterile water.

-

Add the VU0453595 powder to the beta-cyclodextrin solution to form a microsuspension.

-

Vortex thoroughly before each administration to ensure a uniform suspension.

-

Adjust the pH to between 6 and 7.

-

This formulation is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) administration.

Animal Models:

-

Mecp2+/- mice can be used as a model for Rett Syndrome.[3]

-

Phencyclidine (PCP)-treated mice serve as a model for schizophrenia.[4][5]

Intraperitoneal (i.p.) Administration Protocol:

-

Restrain the mouse appropriately.

-

Using a 27-30 gauge needle, inject the prepared VU0453595 formulation into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

For behavioral studies, administer the compound 30 minutes before the test.[5]

Animal Models:

-

Healthy adult rats are used for cognitive enhancement studies.[2]

Intraperitoneal (i.p.) Administration Protocol:

-

Restrain the rat securely.

-

Using a 25-27 gauge needle, inject the VU0453595 formulation into the peritoneal cavity.

-

The typical injection volume for rats is 2 mL/kg.[10]

Novel Object Recognition (NOR) Task:

-

Habituation: Allow the animal to explore an empty arena for a set period.

-

Training/Acquisition Phase: Place the animal in the arena with two identical objects and allow it to explore for a defined time.

-

Testing Phase: After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: Record the time spent exploring each object. A preference for the novel object (higher recognition index) indicates intact recognition memory. VU0453595 is expected to enhance performance in this task.[2]

Social Interaction Test:

-

Habituate the test mouse to an arena.

-

Introduce an unfamiliar "intruder" mouse into the arena.

-

Record the total time the test mouse spends in active social interaction (e.g., sniffing, grooming) with the intruder mouse.

-

In the PCP model of schizophrenia, a deficit in social interaction is observed, which can be rescued by VU0453595 administration.[5]

Signaling Pathway and Experimental Workflow Diagrams

Caption: M1 PAM VU0453595 enhances ACh-mediated signaling.

Caption: Workflow for assessing VU0453595 cognitive efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Preclinical Evidence for M1 Muscarinic Acetylcholine Receptor Potentiation as a Therapeutic Approach for Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotine and a positive allosteric modulator of m1 muscarinic receptor increase NMDA/AMPA ratio in the hippocampus and medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-VU0637120 ((S)-enantiomer of VU6036720) in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of (S)-VU0637120, a potent and selective inhibitor of heteromeric Kir4.1/5.1 inwardly rectifying potassium channels, in patch-clamp electrophysiology experiments. The protocols outlined below are based on established methodologies for characterizing the effects of this compound on ion channel function.

Introduction